molecular formula C10H12N2O2 B8542505 N,N-Dimethyl-2-(2-nitrophenyl)ethen-1-amine CAS No. 32991-03-0

N,N-Dimethyl-2-(2-nitrophenyl)ethen-1-amine

Cat. No. B8542505
M. Wt: 192.21 g/mol
InChI Key: WPGQNNNGFHRGPT-UHFFFAOYSA-N
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Patent
US05082976

Procedure details

The crude solution of β-dimethylamino-2-nitro-styrene, prepared analogously to Example 1, was diluted with 250 ml of DMF and 3 g of CuCl were added. The mixture was areated at 50° C. for 45 min. using oxygen and the solvent was then removed. After customary working-up, it was possible to isolate 88.8% of o-nitrobenzaldehyde, based on the o-nitro-toluene employed. The proportion of secondary components in the precipitated product was only 0.8%.
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
CuCl
Quantity
3 g
Type
catalyst
Reaction Step Three
Yield
88.8%

Identifiers

REACTION_CXSMILES
CN(C)C=[CH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-:13])=[O:12].[O:15]=O>CN(C=O)C.Cl[Cu]>[N+:11]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH:4]=[O:15])([O-:13])=[O:12]

Inputs

Step One
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC1=C(C=CC=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Name
CuCl
Quantity
3 g
Type
catalyst
Smiles
Cl[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the solvent was then removed

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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